Sulfo-succinimidyl arachidic acid
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Overview
Description
Sulfo-succinimidyl arachidic acid is a biochemical compound with the molecular formula C24H42NO7SNa and a molecular weight of 511.66 . It is commonly used in proteomics research and is known for its high purity and stability . This compound is a derivative of arachidic acid, a long-chain fatty acid, and is modified with a sulfo-succinimidyl group, which enhances its reactivity and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfo-succinimidyl arachidic acid typically involves the esterification of arachidic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Sulfo-succinimidyl arachidic acid primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group . This group reacts readily with primary amines to form stable amide bonds, making it useful for bioconjugation and labeling applications .
Common Reagents and Conditions: The most common reagents used in reactions with this compound are primary amines, such as lysine residues in proteins . The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability of the NHS ester .
Major Products: The major products formed from reactions with this compound are amide-linked conjugates, where the NHS ester group is replaced by an amide bond . These conjugates are stable and can be used for various applications in biochemistry and molecular biology .
Scientific Research Applications
Sulfo-succinimidyl arachidic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a crosslinking reagent to study protein-protein interactions and to stabilize protein complexes . In biology, it is employed in the labeling and detection of biomolecules, such as antibodies and enzymes . In medicine, it is used in the development of diagnostic assays and therapeutic agents . In industry, it is utilized in the production of bioconjugates and functionalized materials for various applications .
Mechanism of Action
The mechanism of action of sulfo-succinimidyl arachidic acid involves the formation of a covalent bond between the NHS ester group and a primary amine . This reaction results in the formation of a stable amide bond, which can be used to link biomolecules or to modify surfaces . The molecular targets of this compound are primarily proteins and peptides that contain accessible primary amines . The pathways involved in its action include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Sulfo-succinimidyl arachidic acid is similar to other NHS ester compounds, such as N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS) . it is unique in its incorporation of arachidic acid, which imparts specific properties such as increased hydrophobicity and enhanced reactivity . Other similar compounds include NHS esters of different fatty acids and sulfonated derivatives, which vary in their reactivity and solubility .
Properties
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCZUXHPKJRLNX-DOFZRALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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